molecular formula C25H27N7O3 B600865 3-De(amine)-3-hydroxy linagliptin, (3S)- CAS No. 1620278-39-8

3-De(amine)-3-hydroxy linagliptin, (3S)-

Cat. No.: B600865
CAS No.: 1620278-39-8
M. Wt: 473.54
InChI Key:
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Description

3-De(amine)-3-hydroxy linagliptin, (3S)- is a derivative of linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. This compound is characterized by the removal of an amine group and the addition of a hydroxyl group at the 3rd position, which may alter its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-De(amine)-3-hydroxy linagliptin, (3S)- typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Formation of the core structure: This involves the construction of the core scaffold of linagliptin through cyclization reactions.

    Functional group modifications: The amine group at the 3rd position is removed, and a hydroxyl group is introduced using selective reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-De(amine)-3-hydroxy linagliptin, (3S)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a DPP-4 inhibitor with modified properties.

    Industry: Potential use in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 3-De(amine)-3-hydroxy linagliptin, (3S)- involves inhibition of the DPP-4 enzyme, which plays a role in glucose metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels. The modification at the 3rd position may affect its binding affinity and selectivity for the DPP-4 enzyme.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: The parent compound, a potent DPP-4 inhibitor.

    Sitagliptin: Another DPP-4 inhibitor with a different chemical structure.

    Saxagliptin: A DPP-4 inhibitor with a unique pharmacokinetic profile.

Uniqueness

3-De(amine)-3-hydroxy linagliptin, (3S)- is unique due to the specific modifications at the 3rd position, which may confer distinct pharmacological properties compared to other DPP-4 inhibitors. This could potentially lead to differences in efficacy, safety, and metabolic stability.

Properties

IUPAC Name

7-but-2-ynyl-8-[(3S)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHWUJQHJPWQGS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620278-39-8
Record name CD-1790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620278398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CD-1790
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L920390BEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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